

### Spectroscopic data (NMR, IR, MS) for Z-Arg-OH

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An In-depth Technical Guide on the Spectroscopic Data of N $\alpha$ -Cbz-L-arginine (**Z-Arg-OH**)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N $\alpha$ -Cbz-L-arginine (**Z-Arg-OH**), a crucial building block in peptide synthesis and drug development. The data presented herein is a combination of experimentally derived values for the parent L-arginine molecule and predicted values for the N $\alpha$ -benzyloxycarbonyl (Z) protecting group based on established principles of spectroscopic analysis. This guide also includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

#### **Chemical Structure and Properties**

 Systematic Name: (2S)-2-[(Benzyloxy)carbonylamino]-5-(diaminomethylideneamino)pentanoic acid

• Common Names: **Z-Arg-OH**, Nα-Cbz-L-arginine, N2-Carbobenzyloxy-L-arginine

CAS Number: 1234-35-1[1]

Molecular Formula: C14H20N4O4

Molecular Weight: 308.33 g/mol [1][2]

### **Spectroscopic Data Summary**



The following tables summarize the predicted and known spectroscopic data for **Z-Arg-OH**. The data for the arginine moiety is based on experimental values for L-arginine, while the shifts for the benzyloxycarbonyl group are predicted based on typical values for this protecting group.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)



Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Notes
~7.30-7.40	m	5H	Phenyl (C <sub>6</sub> H₅)	Aromatic protons of the benzyloxycarbon yl group.
~7.1-7.2	br s	1H	Guanidino (ε-NH)	Broad signal due to exchange.[3]
~5.10	S	2H	Benzyl (CH₂)	Methylene protons of the benzyloxycarbon yl group.
~4.1-4.3	m	1H	α-CH	Shifted downfield due to the adjacent carbamate group.
~3.15	t	2H	δ-CH <sub>2</sub>	Protons adjacent to the guanidinium group.
~1.85	m	2H	β-CH <sub>2</sub>	Diastereotopic protons of the arginine side chain.
~1.65	m	2H	у-СН₂	Diastereotopic protons of the arginine side chain.

Solvent: D2O. Reference: TMS (external or calibrated to residual solvent signal).[4][5]

## Table 2: 13C NMR Spectroscopic Data (Predicted)



Chemical Shift (δ) ppm	Assignment	Notes
~175	Carboxyl (C=O)	Carbonyl carbon of the carboxylic acid.
~157	Guanidino (C)	Central carbon of the guanidinium group.
~156	Carbamate (C=O)	Carbonyl carbon of the Z-protecting group.
~137	Phenyl (C, quat.)	Quaternary carbon of the phenyl ring attached to the benzyl CH <sub>2</sub> .
~128-129	Phenyl (CH)	Aromatic carbons of the Z-group.
~67	Benzyl (CH <sub>2</sub> )	Methylene carbon of the Z-group.
~55	α-C	Alpha-carbon of the arginine backbone.
~41	δ-C	Delta-carbon of the arginine side chain.
~29	β-С	Beta-carbon of the arginine side chain.
~25	у-С	Gamma-carbon of the arginine side chain.

Solvent: DMSO-d $_6$ . Reference: TMS (internal or calibrated to solvent signal).[1]

# **Table 3: IR Spectroscopic Data (Predicted)**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Notes
3500-3200 (broad)	Strong	O-H Stretch (Carboxylic Acid)	Broad signal indicative of hydrogen bonding. [6]
3400-3100	Medium	N-H Stretch (Guanidinium & Carbamate)	Overlaps with O-H stretch.
3100-3000	Medium	C-H Stretch (Aromatic)	Characteristic of sp <sup>2</sup> C-H bonds.[7]
3000-2850	Medium	C-H Stretch (Aliphatic)	From the arginine side chain and benzyl CH <sub>2</sub> .
~1715	Strong	C=O Stretch (Carboxylic Acid)	Sharp and strong absorption.[8]
~1690	Strong	C=O Stretch (Carbamate)	Typical for urethane carbonyls.
~1670	Strong	C=N Stretch (Guanidinium)	Characteristic of the guanidinium group.[9]
1600-1475	Medium	C=C Stretch (Aromatic)	Skeletal vibrations of the phenyl ring.[7]
~1540	Strong	N-H Bend	Amide II band character from the carbamate.
1300-1000	Strong	C-O Stretch (Carbamate & Carboxylic Acid)	Strong absorptions from the ester-like and acid C-O bonds.[10]

Sample Preparation: KBr pellet or Nujol mull.

## **Table 4: Mass Spectrometry Data (Predicted)**



m/z Value	Ion Assignment	Notes
309.16	[M+H]+	Protonated molecular ion, expected to be the base peak in ESI-MS.
265.17	[M+H - CO <sub>2</sub> ]+	Loss of carbon dioxide from the carboxylic acid.
201.12	[M+H - C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>	Loss of the benzyl group.
174.11	[Arg+H]+	Cleavage of the carbamate bond, resulting in protonated arginine.
91.05	[C7H7] <sup>+</sup>	Tropylium ion, characteristic fragment from the benzyl group.

Ionization Method: Electrospray Ionization (ESI), positive ion mode.[11]

# Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Z-Arg-OH** in approximately 0.6 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Add a small amount of a reference standard such as TMS or rely on the residual solvent peak for calibration.[4]
- Instrument Setup:
  - Spectrometer: 300 MHz or higher field NMR spectrometer.
  - Probe: Standard 5 mm broadband probe.
  - Temperature: 25°C.
- ¹H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').



- Number of Scans: 16-64 scans, depending on concentration.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-12 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  - Number of Scans: 1024-4096 scans, due to the low natural abundance of <sup>13</sup>C.
  - Relaxation Delay (D1): 2-5 seconds.
  - Acquisition Time: 1-2 seconds.
  - Spectral Width: 0-200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the reference signal.

#### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of Z-Arg-OH with ~100 mg of dry, spectroscopic grade potassium bromide
     (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Press the powder into a transparent pellet using a hydraulic press.
- Instrument Setup:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Detector: DTGS or MCT detector.



- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and collect the sample spectrum.
  - Scan Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32 scans.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

#### **Mass Spectrometry (MS)**

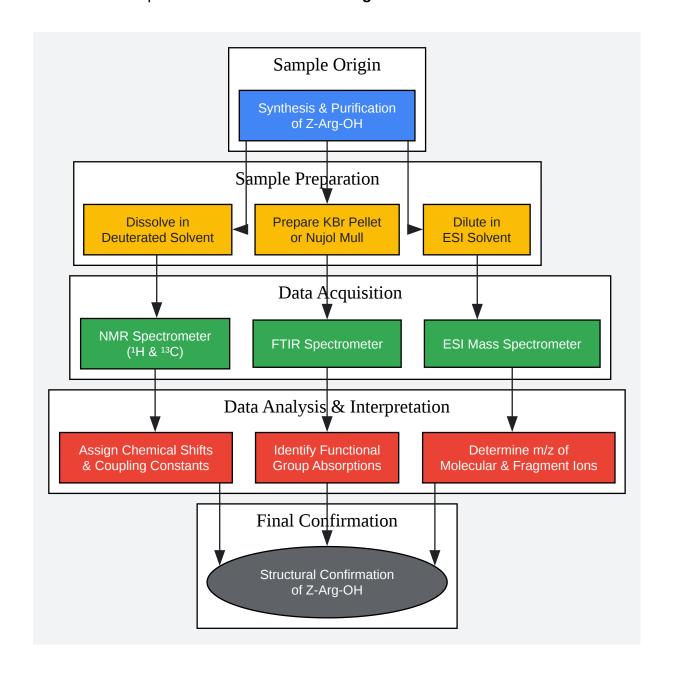
- Sample Preparation:
  - Prepare a stock solution of Z-Arg-OH at 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile 1:1).
  - Dilute the stock solution to a final concentration of 1-10 μg/mL in the mobile phase solvent.
- Instrument Setup:
  - Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF, Ion Trap, or Orbitrap).[12]
  - Ionization Mode: ESI, positive ion mode.
- Data Acquisition (Direct Infusion):
  - $\circ$  Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu$ L/min using a syringe pump.
  - Source Parameters: Optimize capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable signal.



- Mass Range: Scan from m/z 50 to 500.
- Data Processing: The mass spectrum is generated by averaging the scans over a stable infusion period. The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions generated.

#### **Visualization of Analytical Workflow**

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a protected amino acid like **Z-Arg-OH**.





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Caption: Workflow for Spectroscopic Characterization of **Z-Arg-OH**.

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